molecular formula C9H8ClNO B042837 4-Chloro-5-methoxy-1H-indole CAS No. 68935-48-8

4-Chloro-5-methoxy-1H-indole

Cat. No. B042837
CAS RN: 68935-48-8
M. Wt: 181.62 g/mol
InChI Key: LQWRYYUMZJGPDF-UHFFFAOYSA-N
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Patent
US05571833

Procedure details

A solution of 2-nitro-5-methoxy-6-chloro-β-pyrrolidinostyrene (5.28 g, 18.7 mmol) in benzene (100 ml) was stirred under nitrogen at 20° C. Raney nickel (0.50 ml) was added, followed by hydrazine hydrate (1.6 ml). After 30 minutes, more hydrazine hydrate was added (1.6 ml), and the mixture was stirred for a further 11/2 hours. After filtration through celite, the filtrate was evaporated to dryness to leave a dark yellow crystalline residue, which was purified by chromatography (SiO2 ; CHCl3), then recrystallised from benzene/hexane to give 4-chloro-5-methoxyindole (2.85 g) m.p. 112°-3° C.
Name
2-nitro-5-methoxy-6-chloro-β-pyrrolidinostyrene
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([Cl:19])[C:5]=1[CH:6]=[CH:7][N:8]1CCCC1)([O-])=O.O.NN>C1C=CC=CC=1.[Ni]>[Cl:19][C:13]1[C:14]([O:17][CH3:18])=[CH:15][CH:16]=[C:4]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:1.2|

Inputs

Step One
Name
2-nitro-5-methoxy-6-chloro-β-pyrrolidinostyrene
Quantity
5.28 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CN2CCCC2)C(=C(C=C1)OC)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to leave a dark yellow crystalline residue, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2 ; CHCl3)
CUSTOM
Type
CUSTOM
Details
recrystallised from benzene/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C=CNC2=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.